![molecular formula C19H18F2N2O3 B10807771 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807771.png)
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features a difluoromethoxyphenyl group, an indole moiety, and a methyleneamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized boron reagents and tailored reaction conditions to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and phenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways and exerting therapeutic effects . The difluoromethoxy group can enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives share structural similarities and biological activities.
Difluoromethylated Compounds: Molecules with difluoromethyl groups, such as difluoromethyl phenyl sulfide, exhibit similar chemical properties.
Uniqueness
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is unique due to its combination of a difluoromethoxyphenyl group and an indole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C19H18F2N2O3 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C19H18F2N2O3/c1-13-10-15-4-2-3-5-17(15)23(13)18(24)12-25-22-11-14-6-8-16(9-7-14)26-19(20)21/h2-9,11,13,19H,10,12H2,1H3/b22-11- |
Clé InChI |
XNPYSDIFMOBGRF-JJFYIABZSA-N |
SMILES isomérique |
CC1CC2=CC=CC=C2N1C(=O)CO/N=C\C3=CC=C(C=C3)OC(F)F |
SMILES canonique |
CC1CC2=CC=CC=C2N1C(=O)CON=CC3=CC=C(C=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


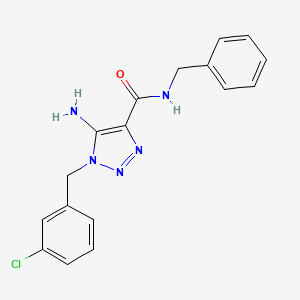
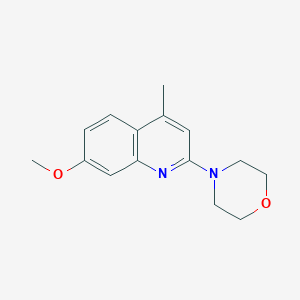
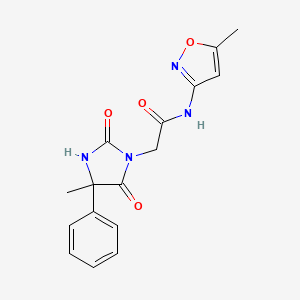
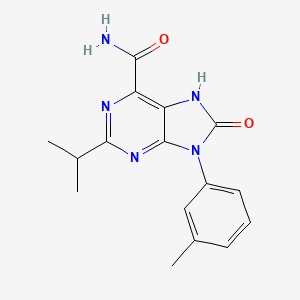
![2-[[4-(Difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807708.png)
![N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807711.png)
![3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-N,N,1-trimethyl-4-oxo-1,4-dihydroquinoline-6-sulfonamide](/img/structure/B10807730.png)
![1,1'-dimethylspiro[3H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B10807747.png)
![8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol](/img/structure/B10807755.png)
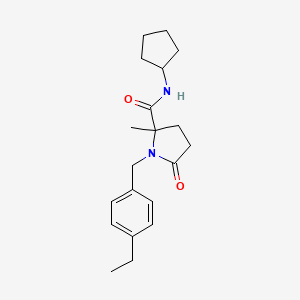
![N-cyclopentyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807761.png)
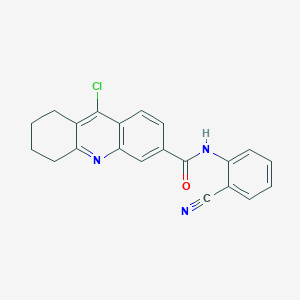
![1-[(2-chlorophenyl)methyl]-N-cyclopentyl-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807769.png)
![3-(4-methylbenzyl)-6-(2-oxo-2-piperidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B10807774.png)
